

The Strategic deployment of Ethyl Morpholine-2-carboxylate in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: *Ethyl morpholine-2-carboxylate*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Morpholine Scaffold as a

Privileged Structure in Drug Discovery

The morpholine ring is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of clinically successful drugs. [1][2] Its inherent physicochemical properties, including improved aqueous solubility, metabolic stability, and the ability to modulate lipophilicity, make it an invaluable tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] The morpholine nitrogen can act as a hydrogen bond acceptor or a basic center, while the ether oxygen can also participate in hydrogen bonding, allowing for versatile interactions with biological targets.[2] This guide focuses on a particularly valuable, yet underexplored, building block: **ethyl morpholine-2-carboxylate**. We will delve into its synthetic utility, potential for diversification, and strategic applications in the design and development of novel therapeutics.

Physicochemical Properties of Ethyl Morpholine-2-carboxylate

A thorough understanding of the foundational properties of a scaffold is critical for its effective implementation in a drug discovery program.

Property	Value	Source
Molecular Formula	C ₇ H ₁₃ NO ₃	[4]
Molecular Weight	159.18 g/mol	[4]
Appearance	Liquid	[5]
Boiling Point	103-105 °C @ 1.0 mmHg	[6]
Storage	2-8°C, inert atmosphere	[5]

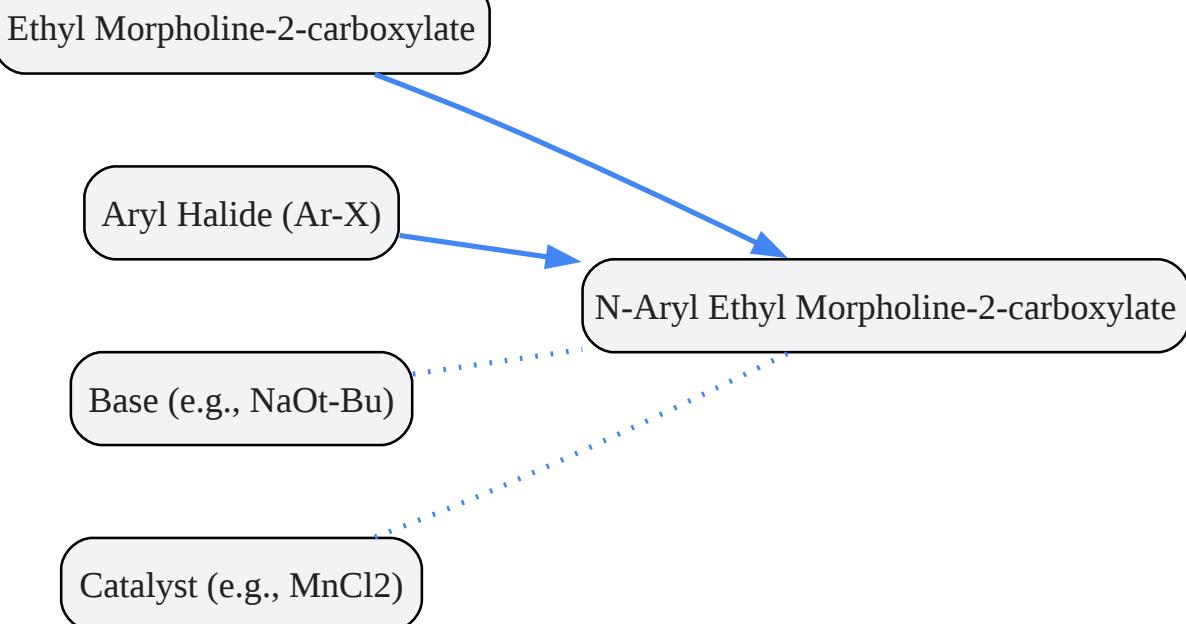
Table 1: Key Physicochemical Properties of **Ethyl Morpholine-2-carboxylate**

The Synthetic Versatility of Ethyl Morpholine-2-carboxylate: A Gateway to Novel Chemical Space

Ethyl morpholine-2-carboxylate serves as a versatile springboard for the synthesis of a diverse array of more complex molecules. The presence of a secondary amine, an ester, and a chiral center at the 2-position provides multiple handles for chemical modification.

N-Functionalization: Exploring the Secondary Amine

The secondary amine of the morpholine ring is a key site for derivatization, most commonly through N-arylation or N-alkylation reactions. These modifications allow for the introduction of various substituents to probe structure-activity relationships (SAR) and modulate physicochemical properties. A general scheme for N-arylation is presented below.



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Caption: General workflow for N-arylation of **ethyl morpholine-2-carboxylate**.^[7]

Amide Bond Formation: Leveraging the Carboxylate Moiety

The ethyl ester at the 2-position is a versatile handle for generating a library of amide derivatives. Hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling with a diverse range of amines, is a standard and powerful strategy in medicinal chemistry.^{[1][8]}

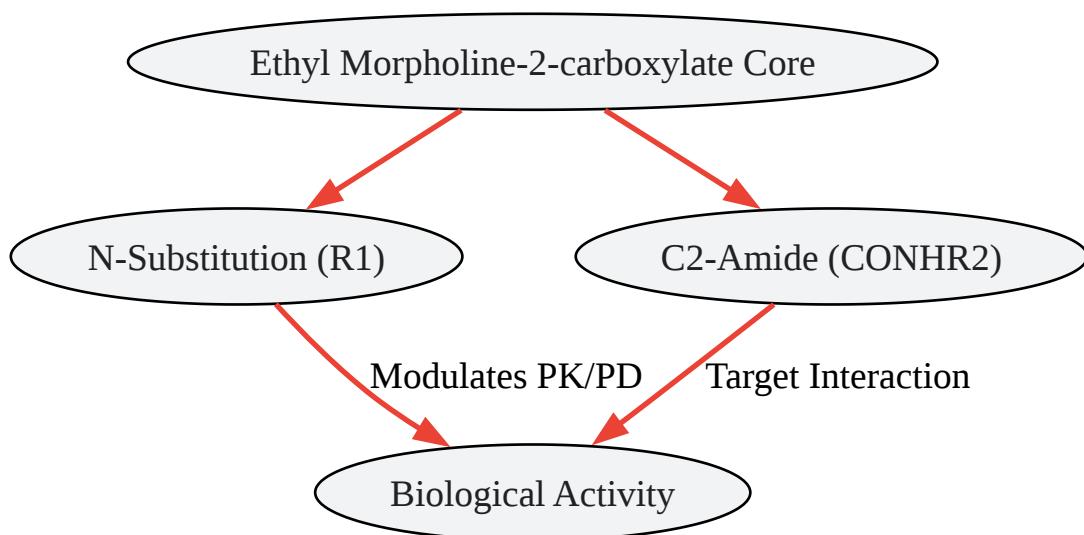
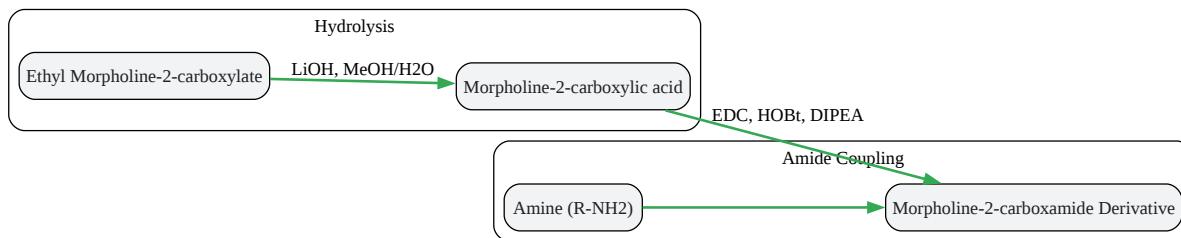
Step 1: Hydrolysis of **Ethyl Morpholine-2-carboxylate**

- Dissolve **ethyl morpholine-2-carboxylate** (1 equivalent) in a suitable solvent such as a mixture of methanol and water.
- Add a base, for example, lithium hydroxide (1.5 equivalents), to the solution.
- Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

- Upon completion, neutralize the reaction mixture with an acid (e.g., 1N HCl) to a pH of approximately 6-7.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield morpholine-2-carboxylic acid.

Step 2: Amide Coupling

- To a solution of morpholine-2-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst like 1-hydroxybenzotriazole (HOBT) (0.1 equivalents).[8][9]
- Add the desired amine (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).
- Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
- Upon completion, quench the reaction with water and extract with an organic solvent.
- Wash the organic layer sequentially with a mild acid, a mild base, and brine.
- Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the desired amide derivative.



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